molecular formula C6H10N4 B13463719 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine

4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine

Cat. No.: B13463719
M. Wt: 138.17 g/mol
InChI Key: RPGBCBFXPNYJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine is a heterocyclic compound that features a triazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug design and development.

Preparation Methods

The synthesis of 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-aminopyridine with azides under thermal or catalytic conditions to form the triazole ring. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring. Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium or copper salts. .

Scientific Research Applications

4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses. The pathways involved in these actions are complex and depend on the specific biological context .

Comparison with Similar Compounds

4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer properties.

    Triazolothiadiazine: Known for its antimicrobial and anti-inflammatory activities.

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

4,5,6,7-tetrahydrotriazolo[1,5-a]pyridin-3-amine

InChI

InChI=1S/C6H10N4/c7-6-5-3-1-2-4-10(5)9-8-6/h1-4,7H2

InChI Key

RPGBCBFXPNYJQU-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=C(N=N2)N)C1

Origin of Product

United States

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